Biotin-DEVD-FMK
Description
Overview of Cysteine Proteases and Their Biological Roles
Cysteine proteases are a major class of proteolytic enzymes characterized by a cysteine residue in their active site that acts as a nucleophile to cleave peptide bonds. sinobiological.comfrontiersin.org These enzymes are ubiquitous in living organisms and participate in a wide range of physiological and pathological processes. nih.gov Their roles are diverse, encompassing terminal protein degradation within lysosomes, as well as highly specific functions such as antigen presentation in the immune system, prohormone processing, and remodeling of the extracellular matrix, which is crucial for processes like bone development. frontiersin.orgresearchgate.netannualreviews.org Cysteine proteases are also involved in cellular senescence, apoptosis (programmed cell death), and immune responses. sinobiological.com The mobilization of certain cysteine proteases to the cell surface can contribute to the degradation of collagen and elastin (B1584352) at sites of inflammation, a process implicated in diseases like atherosclerosis. sinobiological.comresearchgate.netannualreviews.org
The Caspase Family of Cysteine Proteases in Regulated Cell Death Pathways
A prominent and highly specialized family of cysteine proteases is the caspases (cysteine-aspartic proteases). sinobiological.com These enzymes are central executioners of regulated cell death pathways, most notably apoptosis. nih.govportlandpress.com Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to specific cellular signals. sinobiological.comnih.govantikoerper-online.de Their name reflects their catalytic mechanism: a cysteine in the active site cleaves target proteins specifically after an aspartic acid residue. sinobiological.comantikoerper-online.de
The caspase family can be broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner or effector caspases (e.g., caspase-3, -6, -7). frontiersin.orgresearchgate.net Initiator caspases are activated within large protein complexes in response to pro-apoptotic stimuli. nih.gov Once activated, they cleave and activate the executioner caspases. nih.gov The executioner caspases then orchestrate the dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. nih.govportlandpress.com Beyond apoptosis, some caspases are involved in inflammatory responses, a process termed pyroptosis. frontiersin.orgnih.gov
Development and Application of Peptide-Based Protease Inhibitors as Research Tools
The critical role of proteases in health and disease has driven the development of inhibitors as valuable research tools and potential therapeutic agents. nih.govnih.gov Peptide-based inhibitors, designed to mimic the natural substrates of proteases, have been instrumental in elucidating the biological functions of these enzymes. nih.gov These inhibitors can be designed to be either reversible or irreversible. nih.gov
Irreversible inhibitors, such as those containing a fluoromethyl ketone (FMK) group, form a covalent bond with the active site of the enzyme, leading to permanent inactivation. This class of inhibitors is particularly useful for studying the consequences of sustained enzyme inhibition. The specificity of peptide-based inhibitors is often determined by the amino acid sequence, which is designed to be recognized by the target protease. dovepress.com For example, inhibitors targeting specific caspases often incorporate a four-amino-acid peptide sequence that mimics the cleavage site in their natural substrates. The development of these inhibitors has been crucial for dissecting the intricate signaling pathways controlled by proteases. scbt.com
Contextualizing Biotin-DEVD-FMK within Protease Research
This compound is a specialized chemical tool designed for the study of a specific subset of caspases. It is a synthetic peptide that combines several key features: a peptide sequence (DEVD), an irreversible inhibitor moiety (FMK), and a biotin (B1667282) tag. creative-enzymes.com The DEVD (Asp-Glu-Val-Asp) sequence is recognized and cleaved by caspase-3 and related caspases, making the inhibitor highly specific for this group of enzymes. antikoerper-online.debdbiosciences.com The fluoromethyl ketone (FMK) group allows the compound to form an irreversible covalent bond with the active site of the target caspase, effectively blocking its activity. creative-enzymes.com
The addition of a biotin molecule to this inhibitor provides a powerful means of detection and affinity purification. nih.gov Biotin has a very high affinity for streptavidin, a protein that can be conjugated to various reporters like fluorescent dyes or enzymes. nih.gov This allows for the detection and isolation of active caspases from complex biological samples, such as cell lysates. nih.govmedchemexpress.com Therefore, this compound serves as a probe to specifically identify and quantify active caspase-3 and related enzymes, providing valuable insights into the apoptotic process. kamiyabiomedical.com
Compound Information Table
| Compound Name | Alias/Synonyms | Molecular Formula | Description |
| This compound | Biotin-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK | C₃₈H₆₀FN₇O₁₃S creative-enzymes.com | A biotinylated, irreversible inhibitor of caspase-3 and related caspases. creative-enzymes.com |
| Z-VAD-FMK | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | C₃₀H₄₁FN₄O₁₂ sigmaaldrich.com | A cell-permeable, pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases. promega.comtocris.com |
| Ac-DEVD-pNA | N/A | Not Available | A synthetic peptide substrate for caspase-3 that releases a chromogenic product upon cleavage. scbt.com |
| Ac-DEVD-AFC | N/A | C₂₅H₂₈F₃N₅O₁₀ antikoerper-online.de | A fluorogenic substrate for caspase-3 that releases a fluorescent signal upon cleavage. antikoerper-online.descbt.com |
| Z-FA-FMK | N/A | C₂₁H₂₃FN₂O₅ nih.gov | An inhibitor of cathepsins B and L, also shown to inhibit effector caspases. nih.gov |
Research Findings on this compound
| Finding | Description |
| Specificity | This compound is a potent and specific inhibitor of caspase-3. kamiyabiomedical.com It also shows inhibitory activity against other caspases such as caspase-7, and to a lesser extent, caspases-1, -4, -8, and -10. kamiyabiomedical.com |
| Mechanism of Action | It acts as an irreversible inhibitor by forming a covalent bond with the cysteine in the active site of the target caspase, facilitated by the fluoromethyl ketone (FMK) group. creative-enzymes.com |
| Cell Permeability | The inhibitor is designed with methyl esters to enhance its ability to cross cell membranes. creative-enzymes.commedchemexpress.com |
| Application | The biotin tag allows for the detection, quantification, and affinity purification of active caspases from cell lysates using streptavidin-based methods. nih.govkamiyabiomedical.com |
Properties
Molecular Formula |
C32H49FN6O12S |
|---|---|
Molecular Weight |
760.8324 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular Architecture and Biochemical Mechanism of Biotin Devd Fmk
Peptidomimetic Design Principles and Structural Constituents
The design of Biotin-DEVD-FMK is based on the principle of peptidomimetics, where a synthetic molecule mimics a natural peptide to interact with biological systems. This compound is composed of three key functional parts: a recognition motif, a reactive "warhead", and a detection tag.
The Asp-Glu-Val-Asp (DEVD) Recognition Motif
The core of this compound's specificity lies in its tetrapeptide sequence: Asp-Glu-Val-Asp, abbreviated as DEVD. This sequence is the preferred recognition and cleavage site for caspase-3, a key executioner enzyme in the apoptotic cascade. ontosight.airesearchgate.net Caspase-3 and the closely related caspase-7 play a central role in dismantling the cell during apoptosis by cleaving numerous vital proteins. researchgate.net The DEVD sequence acts as a lure, guiding the inhibitor to the active site of these specific caspases. ontosight.aiscbt.com The high specificity of the DEVD motif for caspase-3 and its relatives makes it an invaluable component for probes and inhibitors aimed at studying these particular enzymes. ontosight.ainih.gov
The Fluoromethyl Ketone (FMK) Electrophilic Warhead
Attached to the C-terminus of the DEVD peptide is a fluoromethyl ketone (FMK) group. This functional group serves as the "warhead" of the inhibitor. researchgate.net The fluorine atom, being highly electronegative, enhances the electrophilic nature of the adjacent ketone's carbonyl carbon. researchgate.net This increased reactivity makes the carbonyl carbon a prime target for nucleophilic attack by the thiol group of a cysteine residue located in the active site of cysteine proteases like caspases. researchgate.netmdpi.com While some fluorinated ketones can act as reversible inhibitors, the mono-fluoromethyl ketone (m-FMK) found in this compound typically forms an irreversible covalent bond, permanently inactivating the enzyme. encyclopedia.pubmdpi.com This irreversible inhibition is a key feature for its use as a probe to label and identify active caspases. medchemexpress.com
The Biotinylation Tag for Affinity-Based Detection
To enable the detection of the inhibitor once it has bound to its target caspase, a biotin (B1667282) molecule is attached. creative-enzymes.com Biotin, also known as vitamin B7, has an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. gbiosciences.comcreative-proteomics.com This strong, non-covalent interaction is one of the most robust found in nature. gbiosciences.com By conjugating biotin to the DEVD-FMK inhibitor, researchers can use avidin or streptavidin molecules—which can be linked to fluorescent dyes or enzymes—to detect the biotin-labeled caspases. creative-enzymes.comgbiosciences.comcreative-proteomics.com This affinity-based detection is highly sensitive and suffers from low background interference because there are very few naturally biotinylated proteins in cells. gbiosciences.comgenecopoeia.com This allows for clear visualization and quantification of active caspases in various experimental setups, including Western blotting and ELISA. gbiosciences.cominterchim.com
Impact of Methyl Esterification on Cellular Permeability and Intracellular Processing
To be effective in studying apoptosis in living cells, the inhibitor must be able to cross the cell membrane. Peptides are often hydrophilic and have poor membrane permeability. digitellinc.comrsc.org To overcome this, this compound is synthesized with its carboxylic acid groups, specifically on the aspartic acid and glutamic acid residues, modified into methyl esters. mdpi.comcreative-enzymes.com This process, known as esterification, increases the lipophilicity and reduces the negative charge of the molecule, thereby enhancing its ability to pass through the lipid bilayer of the cell membrane. digitellinc.comrsc.orgbiosynth.com Once inside the cell, ubiquitous intracellular esterase enzymes are expected to cleave the ester groups, regenerating the free carboxylates. creative-enzymes.comdigitellinc.com This intracellular processing is crucial as the free carboxyl groups on the DEVD sequence are important for optimal recognition by the target caspases. mdpi.com
Mechanism of Irreversible Covalent Inhibition
The inhibitory power of this compound stems from its ability to form a stable, irreversible covalent bond with its target enzyme.
Active Site Interaction and Cysteine Residue Targeting
The process of inhibition begins with the DEVD peptide sequence of the inhibitor binding to the active site of a target caspase, such as caspase-3. mdpi.com This binding is guided by the specific shape and chemical properties of the enzyme's active site, which recognizes the DEVD sequence. bpsbioscience.com Once the inhibitor is correctly positioned, the highly reactive fluoromethyl ketone warhead is brought into close proximity with a critical cysteine residue (Cys163 in caspase-3) within the enzyme's catalytic center. mdpi.combiorxiv.org
Enzyme-Inhibitor Adduct Formation
The irreversible inhibition of caspase-3 by this compound is achieved through the formation of a stable covalent adduct between the inhibitor and the enzyme. This process is initiated once the DEVD peptide sequence of the inhibitor has guided it to the active site of the caspase.
The key players in this interaction are the fluoromethylketone (FMK) "warhead" of the inhibitor and the thiol group (-SH) of the cysteine residue (specifically Cys163 in caspase-3) located within the enzyme's catalytic center. mdpi.com The inhibition mechanism is believed to proceed via a two-step process. The initial step involves a nucleophilic attack by the thiolate anion of the active site cysteine on the carbonyl carbon of the FMK group. This results in the formation of a transient, unstable hemithioketal intermediate. mdpi.com
Following the formation of the hemithioketal, a rapid rearrangement occurs. This involves the displacement of the fluorine atom and the subsequent formation of a highly stable thioether linkage between the inhibitor and the cysteine residue. mdpi.com This covalent bond permanently attaches the inhibitor to the enzyme, thereby irreversibly blocking its catalytic activity. The formation of this adduct effectively prevents the enzyme from binding to and cleaving its natural substrates, thus halting the apoptotic cascade. scbt.com
Enzymatic Activation of this compound within Biological Systems
For this compound to be effective within a living cell, it must first traverse the cell membrane and then be converted into its biologically active form. The compound is synthesized as a cell-permeable pro-inhibitor, with the carboxyl groups of its aspartic and glutamic acid residues masked by methyl esters. creative-enzymes.com This esterification neutralizes the negative charges, rendering the molecule more lipophilic and facilitating its passage across the lipid bilayer of the cell membrane.
Once inside the cell, the pro-inhibitor undergoes enzymatic activation. This activation is carried out by ubiquitous intracellular esterases. creative-enzymes.comnih.gov These enzymes hydrolyze the methyl ester groups, removing the methyl moieties and restoring the negatively charged carboxyl groups on the aspartic and glutamic acid residues.
This de-esterification is a critical step, as the negatively charged side chains of the DEVD sequence are essential for the proper recognition and binding of the inhibitor to the positively charged S1 and S4 pockets in the active site of caspase-3. core.ac.uk The now-activated inhibitor, in its anionic form, can efficiently target and bind to active caspase-3, leading to the irreversible covalent modification as described in the previous section. This intracellular activation mechanism ensures that the inhibitor becomes fully functional only after it has reached its intended site of action within the cell. For in vitro applications involving purified enzymes, the addition of an external esterase is necessary to achieve the active form of the inhibitor. creative-enzymes.com
Compound Information Table
| Compound Name |
| This compound |
| Avidin |
| Streptavidin |
| Caspase-3 |
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₀FN₇O₁₃S | scbt.com |
| Molecular Weight | ~760.83 g/mol | core.ac.ukmdpi.com |
| Appearance | White to off-white solid | scbt.com |
| Target | Caspase-3 and related caspases | scbt.com |
| Mechanism of Action | Irreversible covalent inhibitor | aatbio.comscbt.com |
| Key Features | Biotinylated, Cell-permeable | creative-enzymes.com |
| Solubility | Soluble in DMSO and Ethanol | scbt.com |
Specificity, Selectivity, and Cross Reactivity Profiles in Protease Inhibition
Primary Target Caspase-3: Specificity and Inhibitory Potency
Biotin-DEVD-FMK is recognized as a potent and specific inhibitor of caspase-3. The DEVD sequence mimics the natural substrate of caspase-3, allowing the inhibitor to bind to the enzyme's active site. The attached FMK group then forms an irreversible covalent bond with the catalytic cysteine residue, effectively inactivating the enzyme. This targeted inhibition makes it a valuable tool for studying the roles of caspase-3 in cellular processes like apoptosis. creative-enzymes.com The biotin (B1667282) conjugate allows for the detection of the activated caspases in conjunction with avidin-based tags. creative-enzymes.com
The inhibitory concentration (IC₅₀) of the related, unlabeled compound Z-DEVD-FMK for caspase-3 has been reported to be 1.326 µM. nih.gov While specific IC₅₀ values for this compound are not always detailed in comparison to its non-biotinylated counterparts, the underlying inhibitory mechanism and specificity are expected to be similar. In studies using in situ caspase trapping, biotinylated DEVD-FMK has been successfully used to demonstrate the presence of active, full-length 32 kDa caspase-3 in cell lysates. mdpi.com
Broad Spectrum Caspase Inhibition: Interactions with Caspase-6, Caspase-7, Caspase-8, and Caspase-10
While designed with caspase-3 in mind, the DEVD peptide sequence is also recognized by other members of the caspase family, leading to broader inhibitory activity. The related inhibitor Z-DEVD-FMK has been shown to be a cell-permeable, irreversible inhibitor of not only caspase-3 but also caspase-6, caspase-7, caspase-8, and caspase-10. nih.govapexbt.comkarger.com It is important to note that the simple peptide sequences used in many caspase inhibitors often lack selectivity for individual caspases, leading to cross-reactivity. nih.gov
For instance, Z-DEVD-FMK is known to inhibit caspase-2 and -7, which are part of the caspase-3 subfamily. aacrjournals.org In some contexts, this compound is considered a tool to label "caspase-3-like" proteases, acknowledging this broader specificity. researchsquare.com The shared structural similarities among caspases make the development of highly specific active site inhibitors challenging, and many exhibit off-target activity at higher concentrations. researchgate.net
Table 1: Reported Caspase Inhibition Profile of DEVD-FMK Compounds
| Caspase Target | Inhibition Reported | Reference |
|---|---|---|
| Caspase-3 | Yes | nih.govapexbt.comkarger.com |
| Caspase-6 | Yes | apexbt.comkarger.com |
| Caspase-7 | Yes | apexbt.comkarger.com |
| Caspase-8 | Yes | apexbt.comkarger.com |
| Caspase-10 | Yes | apexbt.comkarger.com |
Implications of Selectivity and Off-Target Effects on Research Interpretation and Experimental Controls
The broad-spectrum activity and off-target effects of this compound and related compounds have significant implications for the interpretation of research findings. The observation that a DEVD-based inhibitor prevents a particular cellular outcome cannot be solely attributed to the inhibition of caspase-3 without further evidence. The potential involvement of other caspases, cathepsins, or calpains must be considered.
For example, the neuroprotective effects of Z-DEVD-FMK in models of traumatic brain injury have been linked to the inhibition of calpain-mediated necrotic cell death, in addition to any role in preventing apoptosis via caspase inhibition. apexbt.comresearchgate.net In plant science, the use of this compound has been instrumental in demonstrating that proteases like cathepsin B are responsible for what was initially characterized as "caspase-3-like" activity. researchsquare.comnih.gov
To address these issues of selectivity, researchers should employ a range of experimental controls. These may include:
Using multiple, structurally different inhibitors for the same target.
Employing genetic approaches, such as siRNA or knockout models, to confirm the role of a specific protease.
Directly measuring the activity of potential off-target proteases in the experimental system.
Using activity-based probes with improved selectivity profiles when available. stanford.edu
Ultimately, a thorough understanding of the selectivity and cross-reactivity profile of this compound is essential for its proper use as a research tool and for the accurate interpretation of the data it generates.
Applications in Cellular and Molecular Biology Research Paradigms
Investigations into Apoptosis and Programmed Cell Death Pathways
Biotin-DEVD-FMK is instrumental in studying the role of executioner caspases in the orchestrated disassembly of a cell during apoptosis.
This compound, and its non-biotinylated analog Z-DEVD-FMK, function as potent and irreversible inhibitors of caspase-3. creative-enzymes.combdbiosciences.com Caspase-3 is a critical executioner caspase that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. By binding to the active site of caspase-3, this compound prevents these downstream events, effectively halting the apoptotic program at a key juncture. creative-enzymes.comnih.gov
Research studies have repeatedly demonstrated this inhibitory effect. For example, in studies of spontaneous human monocyte apoptosis, the addition of Z-DEVD-FMK led to a dose-dependent inhibition of caspase-3-like activity and a corresponding prevention of DNA fragmentation. aai.org Similarly, in a rat model of transient global ischemia, administration of the caspase-3 inhibitor Z-DEVD-FMK significantly reduced cell death and DNA fragmentation in the hippocampal CA1 region, suggesting that caspase-3 activity is a key contributor to delayed neuronal death in this context. nih.gov The ability to block this central executioner allows researchers to confirm the dependence of an observed cell death phenomenon on the caspase-3 pathway.
The process of apoptosis is mediated by a hierarchical cascade of caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, cleave and activate downstream executioner caspases (like caspase-3 and -7). This compound, by virtue of its specificity, is a crucial tool for dissecting this cascade. While it is most potent against caspase-3, it also exhibits strong inhibitory activity against caspase-7 and moderate to weak activity against other caspases like -1, -4, -8, and -10, but not caspase-2. kamiyabiomedical.com
This specificity allows researchers to probe the structure of the caspase cascade. By inhibiting caspase-3 and -7, they can study the events that occur upstream, such as the activation of initiator caspases, without the confounding effects of the execution phase. Conversely, blocking caspase-3 activation allows for the investigation of its specific downstream targets. bdbiosciences.com For instance, the cleavage of substrates like Poly(ADP-ribose) Polymerase (PARP) is a well-known downstream effect of caspase-3 activation. kamiyabiomedical.com By using this compound, researchers can determine whether the cleavage of a particular protein is a direct result of caspase-3 activity or if it occurs further upstream in the pathway.
| Caspase Target | Inhibition Strength by DEVD-FMK | Role in Apoptosis |
| Caspase-3 | Strong | Executioner |
| Caspase-7 | Strong | Executioner |
| Caspase-1 | Moderate | Inflammatory |
| Caspase-4 | Moderate | Inflammatory |
| Caspase-8 | Moderate | Initiator (Extrinsic) |
| Caspase-10 | Moderate | Initiator (Extrinsic) |
| Caspase-6 | Very Weak | Executioner |
| Caspase-2 | None | Initiator |
| This table summarizes the specificity of DEVD-FMK based inhibitors for various caspases, as reported in research literature. kamiyabiomedical.com |
Cells can undergo apoptosis through distinct pathways, primarily the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways ultimately converge on the activation of executioner caspases like caspase-3. The specific inhibition of caspase-3 by this compound helps researchers differentiate the roles of these pathways. For example, a study on spontaneous monocyte apoptosis demonstrated that the cell death was dependent on caspase-3 activation and could be prevented by lipopolysaccharide (LPS). aai.org This study also noted a lack of caspase-1 activity, helping to distinguish this apoptotic process from pyroptosis, a form of inflammatory cell death dependent on caspase-1. aai.org
Furthermore, by using specific inhibitors, researchers can delineate the sequence of events in a particular pathway. For instance, studies using caspase inhibitors have shown that while the inhibitors can block the processing and activation of downstream caspases, they may not affect upstream events like the release of cytochrome c from the mitochondria, a key step in the intrinsic pathway. nih.gov This allows for precise mapping of the signaling cascade and helps to confirm which pathway is active in a given experimental model.
Dissection of Upstream and Downstream Caspase Cascades
Active Protease Profiling and Detection in Biological Samples
Beyond its inhibitory function, the biotin (B1667282) tag on this compound makes it an exceptional probe for identifying and quantifying active caspases.
The core principle behind this application is affinity labeling. This compound is cell-permeable, allowing it to enter living cells or to be used in cell lysates. creative-enzymes.combdbiosciences.com Inside the cell or lysate, the DEVD sequence directs the probe to caspase-3 and related proteases. The FMK group then forms a stable, irreversible bond exclusively with the active form of the enzyme, as the inhibitor's binding site is only accessible when the caspase is in its catalytically active conformation.
Once covalently bound, the biotin tag acts as a "molecular handle." This allows the "trapped" active caspase to be detected and isolated with high specificity using molecules that have a strong affinity for biotin, such as avidin (B1170675) or streptavidin. aai.orgmedchemexpress.com This technique, often referred to as activity-based protein profiling (ABPP), enables researchers to specifically label and capture the functionally active subpopulation of caspases within a complex protein mixture. This is a significant advantage over antibody-based methods that detect both the inactive pro-enzyme and the active enzyme.
Following affinity labeling with this compound, the identification of the active caspases is typically achieved through biochemical techniques. The cell lysate containing the biotin-labeled proteins is separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are then transferred to a membrane (e.g., PVDF) for Western blot analysis. aai.orgresearchgate.net
Instead of using a primary antibody, the membrane is probed with a streptavidin-enzyme conjugate (like streptavidin-horseradish peroxidase), which binds to the biotin tag on the inhibitor-caspase complex. researchgate.net This produces a signal only for the proteins that were actively targeted by this compound. This method allows for the precise identification of the molecular weights of the active caspase subunits. researchgate.netresearchgate.net Since caspases are activated by proteolytic cleavage of an inactive zymogen (pro-caspase) into large and small subunits, this technique specifically visualizes these processed, active forms, providing direct evidence of caspase activation within a sample. aai.orgresearchgate.net
| Step | Procedure | Purpose |
| 1. Incubation | Treat cells or lysates with this compound. | Irreversibly label the active site of caspase-3 and related caspases. |
| 2. Lysis | (If cells were treated) Lyse cells to release proteins. | Prepare a protein mixture for analysis. |
| 3. Separation | Separate proteins by size via SDS-PAGE. | Resolve different protein subunits based on molecular weight. |
| 4. Transfer | Transfer separated proteins to a PVDF membrane. | Immobilize proteins for probing. |
| 5. Detection | Probe membrane with a streptavidin-HRP conjugate and substrate. | Visualize the biotin-labeled active caspase subunits. |
| This table outlines the typical workflow for identifying active caspases using this compound. |
Subcellular Localization of Activated Proteases (e.g., Mitochondrial Caspase Activity)
The biotin moiety of this compound serves as a powerful tag for elucidating the precise subcellular location of activated DEVD-specific caspases. This is particularly crucial for understanding the compartmentalization of apoptotic signaling. Research has focused on the role of caspases within mitochondria, organelles central to both life and death decisions of the cell. Following the covalent binding of this compound to activated caspases, the biotin tag can be detected using streptavidin conjugates. For high-resolution visualization, streptavidin linked to gold particles allows for immunoelectron microscopy, pinpointing active caspases within specific mitochondrial sub-compartments. ki.se Such studies have been instrumental in demonstrating that caspases, including caspase-3, can be activated within the mitochondrial intermembrane space. nih.gov This localization is significant as mitochondrial-activated caspases can contribute to the amplification of the apoptotic signal by cleaving mitochondrial proteins and promoting the release of other pro-apoptotic factors. nih.gov The use of this compound, often in conjunction with mitochondrial markers, has been critical in confirming the presence and activity of these proteases within mitochondria during the execution phase of apoptosis. ki.serupress.org
Protease Target Identification and Characterization Studies
This compound is an invaluable tool not only for detecting activated caspases but also for identifying their interacting partners and characterizing their activation state.
Discovery of Novel Protease Interactions
The strong and specific interaction between biotin and streptavidin provides a robust method for affinity purification of caspases that have been labeled with this compound. biorxiv.org This technique, often coupled with mass spectrometry (AP-MS), allows for the isolation and identification of not only the target caspase but also any associated proteins. biorxiv.org This "pull-down" approach can reveal novel components of the protein complexes in which caspases function, such as the apoptosome. By identifying these interacting partners, researchers can uncover new regulatory mechanisms and substrates of caspases, expanding our understanding of the intricate network of proteins that control apoptosis. For instance, this method can help identify proteins that are cleaved by caspases or proteins that regulate caspase activity.
Characterization of Protease Processing and Activation States
This compound irreversibly binds to the catalytic cysteine in the active site of caspases, but only after the caspase has undergone proteolytic processing to become active. This specificity allows researchers to "trap" and specifically label the catalytically competent form of the enzyme. portlandpress.com Subsequent detection of the biotinylated caspase, typically by streptavidin blotting after gel electrophoresis, provides a direct measure of the amount of active caspase in a sample. portlandpress.com This is a significant advantage over antibody-based detection methods, which often recognize both the inactive pro-enzyme and the active form, potentially leading to misinterpretation of the level of caspase activation. This method is therefore highly effective for studying the kinetics of caspase activation and the specific processed forms of the enzyme that are active within the cell. researchgate.net
Exploration of this compound in Diverse Biological Systems
The utility of this compound extends across different kingdoms of life, from various mammalian cell types to plant models, highlighting its versatility in studying programmed cell death.
Studies in Mammalian Cellular Models (e.g., Human Monocytes, Neuronal Cells, Cancer Cell Lines)
In mammalian research, this compound has been widely applied to investigate apoptosis in various cellular contexts. In human monocytes, it helps to dissect the signaling pathways involved in inflammation and apoptosis. Studies in neuronal cells have utilized this probe to understand the role of caspase activation in neurodegenerative diseases. jneurosci.org In the field of oncology, this compound is a standard tool for evaluating the efficacy of novel cancer therapies designed to induce apoptosis in tumor cells. nih.gov By treating cancer cell lines with a potential drug and subsequently labeling with this compound, the extent of caspase-3 activation can be quantified, providing a clear indicator of the drug's pro-apoptotic potential. nih.gov
| Mammalian Cell Type | Research Application of this compound | Key Findings |
| Human Monocytes | Investigation of inflammatory and apoptotic pathways. | Elucidation of caspase-3 activation in response to various stimuli. |
| Neuronal Cells | Study of caspase activation in neurodegenerative models. jneurosci.org | Demonstration of the role of CPP32-like (caspase-3-like) proteases in neuronal apoptosis. jneurosci.org |
| Cancer Cell Lines | Assessment of apoptosis-inducing chemotherapeutics. nih.gov | Quantification of caspase-3 activation as a measure of drug efficacy. nih.gov |
Investigation in Tissue and Organotypic Models
The transition from single-cell culture to more complex, three-dimensional tissue and organotypic models provides a more physiologically relevant context for studying cellular processes. In these systems, this compound and its non-biotinylated counterpart, DEVD-FMK, have been instrumental in elucidating the role of caspase-3 in development and disease.
Organotypic cultures, which preserve the multicellular architecture and synaptic connections of the original tissue, have been a key area of investigation. For instance, in organotypic slice cultures of the developing inner ear, the caspase-3 inhibitor z-DEVD-fmk was shown to block nerve growth factor (NGF)-induced apoptosis. mdpi.com This demonstrated that the activation of caspase-3-like proteases is a required step for programmed cell death in this developmental context. mdpi.com Similarly, studies using cerebellar slice cultures have utilized z-DEVD-FMK to confirm that caspase-3 activation is necessary for apoptosis of granule cells induced by ionizing radiation.
In a model of the neurovascular unit, which co-cultures brain endothelial cells with cortical organotypic slices, the caspase-3 inhibitor Z-DEVD-fmk was found to protect against anoxic damage. europeanreview.org Specifically, it prevented the disruption of tight junction proteins like ZO-1 and Claudin-5, suggesting a role for caspase-3 in the early stages of blood-brain barrier breakdown during ischemia. europeanreview.org
While direct applications of this compound for affinity pulldown in these specific organotypic models are not extensively documented in the reviewed literature, the principle of its utility is clear. The biotin tag allows for the specific labeling and subsequent isolation or visualization of active caspases within these complex tissue environments. researchgate.net For example, in situ caspase trapping with biotinylated DEVD-FMK has been successfully used in cell lysates from primary human monocytes to identify the active, full-length 32 kDa form of caspase-3 during their differentiation process. mdpi.comresearchgate.net This technique allows for the precise identification of activated caspases within a specific cell population under particular conditions, a method that is readily adaptable to tissue and organotypic preparations.
| Model System | Inhibitor Used | Key Finding | Reference |
|---|---|---|---|
| Organotypic Cultures of Developing Otocyst | z-DEVD-fmk | Blocked NGF-induced apoptosis, confirming the requirement of caspase-3-like proteases. | mdpi.com |
| Cerebellar Slice Cultures | z-DEVD-FMK | Prevented ionizing radiation-induced apoptosis in granule cells. | |
| Neurovascular Unit Co-culture (Cortical Slices and Endothelial Cells) | Z-DEVD-fmk | Protected against anoxic damage by preventing tight junction protein disruption. | europeanreview.org |
| Primary Human Monocytes | Biotinylated DEVD-FMK | Enabled in situ trapping and identification of active, full-length caspase-3. | mdpi.comresearchgate.net |
Probing Non-Apoptotic Functions of Caspases
While caspases are famously known as the executioners of apoptosis, a growing body of evidence reveals their involvement in a range of non-lethal cellular processes. This compound is a valuable probe in these investigations, allowing for the inhibition and detection of caspase activity in contexts outside of programmed cell death.
Roles in Cellular Differentiation and Phenotypic Modulation (e.g., Macrophage Polarization)
A prime example of the non-apoptotic role of caspases is in the differentiation and polarization of macrophages. Research has shown that the differentiation of human monocytes into macrophages, driven by colony-stimulating factor-1 (CSF-1), is associated with the activation of caspase-3 and caspase-7 in the absence of cell death. researchgate.netnih.gov
Using biotinylated DEVD-FMK for in situ caspase trapping, studies have demonstrated that active caspase-3 is spatially restricted to the vicinity of the mitochondria in CSF-1-treated monocytes. mdpi.comresearchgate.net This localized caspase activity is crucial for the proper differentiation and subsequent function of these immune cells. Inhibition of this caspase activity has been shown to modulate the polarization of monocyte-derived macrophages, shifting them towards a more pro-inflammatory phenotype. tandfonline.com For instance, the pan-caspase inhibitor Emricasan was found to prevent the anti-inflammatory polarization of macrophages induced by IL-4, highlighting the role of caspases in establishing specific macrophage phenotypes. tandfonline.com
This non-canonical caspase activity contributes to the differentiated cell phenotype by cleaving specific intracellular proteins. tandfonline.com This demonstrates that caspases are not merely destructive enzymes but can also act as precise molecular sculptors that modify cellular function and identity.
Interactions with Cellular Signaling and Stress Responses (e.g., Oxidative Stress)
The interplay between caspases and cellular stress responses, particularly oxidative stress, is another area where their non-apoptotic functions are becoming apparent. Oxidative stress, characterized by an imbalance in the production and detoxification of reactive oxygen species (ROS), is a known trigger for caspase-dependent apoptosis. spandidos-publications.comnih.gov Caspase-3 is often considered a point of convergence for apoptotic pathways initiated by oxidative stress. nih.gov
However, the relationship is not unidirectional. Recent findings indicate that caspase activation itself can influence the production of ROS. In the context of CSF-1-induced monocyte differentiation, the activation of caspase-7 (a close relative of caspase-3 also inhibited by DEVD-FMK) leads to the cleavage of p47PHOX. nih.gov p47PHOX is a subunit of the NADPH oxidase complex NOX2, and its cleavage by caspase-7 promotes the assembly of the NOX2 complex and the subsequent production of cytosolic superoxide (B77818) anions. researchgate.netnih.gov This process is required for the full differentiation and migration of macrophages, linking non-apoptotic caspase activity directly to the generation of a key cellular signaling molecule, ROS. nih.gov
Therefore, inhibiting caspase-3/7 with this compound not only blocks their direct downstream cleavage events but can also interfere with cellular redox signaling by preventing the caspase-mediated activation of ROS-producing enzymes like NOX2. nih.gov This highlights a complex feedback loop where oxidative stress can activate caspases, and in certain non-apoptotic contexts, caspases can, in turn, modulate ROS production to influence cellular processes like differentiation and migration.
| Non-Apoptotic Function | Key Research Finding | Mechanism | Reference |
|---|---|---|---|
| Macrophage Differentiation & Polarization | Caspase inhibition modulates macrophage phenotype, shifting away from anti-inflammatory polarization. | Localized caspase-3/7 activity near mitochondria during CSF-1-induced differentiation. | mdpi.comresearchgate.netnih.govtandfonline.com |
| Interaction with Oxidative Stress Signaling | Active caspase-7 cleaves p47PHOX, promoting NOX2 assembly and ROS production. | Links non-apoptotic caspase activity to the regulation of cellular redox state and signaling. | researchgate.netnih.gov |
Methodological Frameworks Employing Biotin Devd Fmk
In Vitro Biochemical Assays
In vitro assays using Biotin-DEVD-FMK are crucial for characterizing the kinetics of caspase inhibition and for studying the direct binding interactions between the inhibitor and its target proteases in a controlled, cell-free environment.
Enzyme Activity Inhibition Kinetics and Dose-Response Studies
Kinetic analyses are fundamental to understanding the potency and mechanism of caspase inhibitors. This compound and its unlabeled counterpart, DEVD-FMK, are used in dose-response studies to determine their inhibitory concentration, often expressed as the half-maximal inhibitory concentration (IC50). For instance, in one study utilizing surface plasmon resonance (SPR), the IC50 for DEVD-FMK against caspase-3 was determined to be 98 nM, confirming its effectiveness as an inhibitor. Such studies typically involve incubating the active caspase enzyme with varying concentrations of the inhibitor before adding a fluorogenic substrate, such as Ac-DEVD-AFC. nih.gov The rate of substrate hydrolysis is then measured, allowing for the calculation of inhibition constants. nih.govrsc.org These assays confirm that the FMK-derivatized peptides act as effective irreversible inhibitors. rndsystems.com In cellular contexts, preincubation with this compound has been shown to completely block apoptosis induced by other agents, demonstrating its potent inhibitory effect within a biological system. nih.gov
Table 1: Example Data from In Vitro Inhibition Studies
| Inhibitor | Target Enzyme | Method | Measured Parameter | Value | Reference |
|---|---|---|---|---|---|
| DEVD-FMK | Caspase-3 | Surface Plasmon Resonance (SPR) | IC50 | 98 nM |
Cell-Free Systems for Direct Protease-Inhibitor Binding Characterization
This compound is instrumental in identifying and characterizing active caspases within complex protein mixtures, such as cell lysates. mdpi.com This "in situ caspase trapping" involves incubating cell lysates from apoptotic cells with this compound. The inhibitor covalently binds to the active caspases. Subsequently, these biotinylated enzyme-inhibitor complexes can be captured using streptavidin- or avidin-conjugated beads. nih.govmdpi.com
This affinity purification allows for the isolation of active caspases from the myriad of other proteins in the lysate. The captured proteins can then be eluted and identified through techniques like mass spectrometry or immunoblotting. nih.govresearchgate.net For example, this method was used to demonstrate that the active enzyme in certain cell lysates was the full-length, 32 kDa caspase-3. mdpi.com Researchers have also refined this technique by synthesizing inhibitors with extended linker arms between the peptide and the biotin (B1667282) tag. These longer linkers overcome steric hindrance that can otherwise prevent the biotinylated caspase from binding to avidin (B1170675) beads, thus enabling the efficient purification of non-denatured, active enzymes for further characterization. nih.gov
Cell-Based Assays for Active Protease Detection and Analysis
Cell-based assays leverage the cell-permeable nature of DEVD-FMK inhibitors to study caspase activity within intact, living cells. creative-enzymes.comrndsystems.com The biotin tag on this compound provides a versatile handle for various detection methods.
Flow Cytometry for Quantitative Assessment of Labeled Cells
Flow cytometry is a powerful technique for the high-throughput quantification of apoptotic cells. nih.gov Assays often use a fluorescently conjugated version of the inhibitor, such as FITC-DEVD-FMK, which is cell-permeable and binds irreversibly to active caspase-3. creativebiomart.netmerckmillipore.comabcam.cn Cells undergoing apoptosis, which have elevated levels of active caspase-3, will incorporate the fluorescent inhibitor and can be identified and quantified based on their increased fluorescence signal. nih.govstemcell.com
When using this compound, a two-step labeling process is required. First, apoptotic cells are incubated with the biotinylated inhibitor. Second, the cells are treated with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC), which binds to the biotin tag. The percentage of apoptotic cells within a population can then be determined by analyzing the fluorescence intensity of individual cells using a flow cytometer. This quantitative approach is valuable for screening potential therapeutic compounds that modulate apoptosis. stemcell.com
Fluorescence Microscopy for Cellular and Subcellular Localization
Fluorescence microscopy allows for the visualization of caspase activity within the structural context of the cell. Similar to flow cytometry, this is often performed using a fluorescently labeled inhibitor like FITC-DEVD-FMK or FAM-DEVD-FMK. mdpi.commerckmillipore.com After incubating cells with the probe, the localization of the fluorescent signal reveals where caspases are active. abcam.cn
Studies have used this method to show that in some cell types, active caspase-3 accumulates diffusely in both the nucleus and cytoplasm during apoptosis, while in other specific conditions, the active caspase can be localized to particular organelles, such as the mitochondria. mdpi.com This subcellular localization provides critical insights into the specific pathways and mechanisms of apoptosis being activated. When using this compound, detection is achieved by subsequent incubation with a fluorescent streptavidin conjugate, allowing for the same detailed spatial analysis of caspase activation. mdpi.com
Immunoblotting (Western Blot) for Detection of Biotinylated Protein Adducts
Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample. In the context of this compound, it is used to detect the covalent adducts formed between the inhibitor and active caspases. mdpi.com After treating cells or cell lysates with this compound, the total protein is extracted, separated by size using gel electrophoresis, and transferred to a membrane. mdpi.comnih.gov
Instead of using an antibody to detect the protein of interest, the membrane is probed with a streptavidin-enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP). thermofisher.combio-rad.com The streptavidin binds specifically to the biotin tag on the inhibitor, which is itself covalently bound to the active caspase. A chemiluminescent or colorimetric substrate is then added, which is acted upon by the HRP enzyme to produce a signal at the location of the active caspase band. bio-rad.com This method confirms the presence and indicates the molecular weight of the active caspase species that have been targeted by the inhibitor. mdpi.comaacrjournals.org
Table 2: Summary of Methodological Applications for this compound
| Methodological Framework | Assay Type | Principle | Key Findings Enabled | References |
|---|---|---|---|---|
| In Vitro Biochemical Assays | Enzyme Kinetics | Measures inhibition of caspase activity on a synthetic substrate. | Determination of IC50 values and inhibitory potency. | , nih.gov |
| Cell-Free Binding | Affinity capture of biotinylated caspases from cell lysates using streptavidin beads. | Identification and purification of specific active caspase forms. | mdpi.com, researchgate.net, nih.gov | |
| Cell-Based Assays | Flow Cytometry | Quantification of individual cells labeled with a fluorescent probe bound to active caspases. | Measures the percentage of apoptotic cells in a population. | stemcell.com, merckmillipore.com, nih.gov |
| Fluorescence Microscopy | Visualization of the location of labeled active caspases within intact cells. | Determination of the cellular and subcellular localization of caspase activity. | mdpi.com, abcam.cn |
Integration with Advanced Imaging and Sensing Technologies
The DEVD peptide sequence, central to this compound, has been widely integrated into probes for advanced imaging and sensing, providing dynamic insights into caspase activity.
Confocal Microscopy for Live-Cell Imaging and Spatiotemporal Dynamics
Confocal microscopy enables the high-resolution, real-time visualization of caspase activation within single living cells. yyu.edu.tr This is often achieved using fluorescent probes that incorporate the DEVD sequence. nih.gov A powerful technique used in this context is Fluorescence Resonance Energy Transfer (FRET). nih.gov FRET-based biosensors typically consist of two different fluorescent proteins, such as Enhanced Cyan Fluorescent Protein (ECFP) and Enhanced Yellow Fluorescent Protein (EYFP), linked by a peptide containing the DEVD cleavage site. embopress.orgnih.gov
In the intact probe, excitation of the donor fluorophore (ECFP) results in energy transfer to the acceptor fluorophore (EYFP), which then emits light. nih.gov When active caspases cleave the DEVD linker, the two fluorophores separate, disrupting FRET and leading to a change in the ratio of their emission intensities. embopress.orgnih.gov This ratiometric change provides a quantitative measure of caspase activity. nih.gov Studies using such probes have revealed that caspase-3 activation can be a remarkably rapid process, occurring within minutes and often preceding major morphological changes associated with apoptosis. embopress.org This technology allows researchers to map the precise location and timing (spatiotemporal dynamics) of caspase activation, for example, observing whether it initiates in the cytoplasm or nucleus. nih.gov
Another class of probes for live-cell imaging are fluorogenic substrates like DEVD-NucView488. nih.govnih.gov This cell-permeable substrate is initially non-fluorescent but upon cleavage by caspase-3, it releases a DNA-binding dye that fluoresces brightly upon intercalating with nuclear DNA, allowing for real-time visualization of apoptotic cells. nih.govnih.govresearchgate.net
Development of Nanosensors and Biosensors for Real-Time Caspase Activity
The pursuit of even more sensitive and real-time detection of caspase activity has led to the development of innovative nanosensors and biosensors. researchgate.net Many of these platforms leverage the specificity of the DEVD peptide sequence.
Gold nanoparticle (AuNP)-based sensors have been designed where the aggregation or dispersion of nanoparticles, triggered by caspase-3 cleavage of a DEVD linker, results in a detectable colorimetric or light-scattering change. pnas.org For instance, plasmon rulers composed of nanoparticle assemblies linked by DEVD peptides can monitor caspase-3 activity at the single-molecule level. pnas.org Cleavage of the peptide linker causes a change in the plasmon coupling between the nanoparticles, leading to a spectral shift that can be observed with dark-field microscopy. pnas.org
Other approaches include electrochemical biosensors where DEVD-peptide cleavage alters an electrical signal. mdpi.com In one design, a peptide substrate is immobilized on an electrode. Caspase-3 activity exposes an amino group, which is then biotinylated, allowing for the binding of a streptavidin-enzyme conjugate that produces a measurable electrochemical signal. mdpi.com Similarly, fluorescent biosensors have been developed using graphene oxide or other nanomaterials as quenchers. yyu.edu.tr A fluorophore-labeled DEVD peptide is attached to the nanomaterial, quenching its fluorescence. Upon cleavage by caspase-3, the fluorophore is released, resulting in a "signal-on" fluorescent response. yyu.edu.tr These nanotechnologies offer high sensitivity, with some detecting caspase activity in the picomolar to nanomolar range. yyu.edu.trmdpi.com
Table 2: Examples of Advanced Technologies Utilizing the DEVD Sequence
| Technology | Principle | Key Feature |
|---|---|---|
| Confocal FRET Microscopy | Cleavage of a DEVD linker separating two fluorescent proteins alters the FRET signal. embopress.orgnih.gov | Allows real-time, ratiometric imaging of caspase activity in live cells. nih.gov |
| Plasmon Rulers | Caspase cleavage of a DEVD linker changes the distance between gold nanoparticles, causing a spectral shift. pnas.org | Enables single-molecule level detection of enzyme activity. pnas.org |
| Electrochemical Biosensors | Enzymatic cleavage of a surface-bound DEVD peptide initiates a cascade leading to a measurable electrical signal. mdpi.com | Provides a quantitative, amplification-based detection method. mdpi.com |
| Graphene Oxide Nanosensors | Cleavage of a DEVD peptide releases a quenched fluorophore from a graphene oxide sheet, restoring fluorescence. yyu.edu.tr | Offers a "signal-on" mechanism with a high signal-to-noise ratio. yyu.edu.tr |
Critical Considerations for Experimental Design and Data Interpretation
The reliability of data generated using this compound and related probes hinges on meticulous experimental design and careful interpretation.
Control Strategies: Negative Controls and Competitive Inhibitors
To ensure that the observed effects are specifically due to the activity of DEVD-recognizing caspases, robust control strategies are essential.
Negative Controls: A crucial negative control involves using a non-biotinylated or inactive version of the inhibitor to ensure that the observed signal is not due to non-specific binding of the biotin moiety or the inhibitor itself. nih.gov In imaging experiments, untreated cells or cells treated with a vehicle (like DMSO) serve as a baseline to control for autofluorescence and other background signals. karger.com Another important control is to use cell lines deficient in the target caspase (e.g., caspase-3 deficient cells) to confirm that the probe's activation is dependent on that specific enzyme. nih.gov
Competitive Inhibitors: The use of competitive inhibitors is a cornerstone of validating assay specificity. Pre-incubating the cell lysate or live cells with an unlabeled, potent caspase inhibitor before adding this compound should abolish the signal. nih.govnih.gov Commonly used competitive inhibitors include:
Ac-DEVD-CHO: A reversible, competitive inhibitor specific for caspase-3. karger.com
Z-DEVD-FMK: An irreversible inhibitor that can be used to pre-block active sites. acs.org
Z-VAD-FMK: A broad-spectrum or pan-caspase inhibitor that blocks the activity of most caspases and can confirm that the signal is from a caspase-family protease. researchgate.netkarger.com
If pre-treatment with these inhibitors significantly reduces or eliminates the signal from this compound, it provides strong evidence that the probe is specifically labeling active caspases. nih.govacs.org For example, studies have shown that pre-incubation with DEVD-aomk or Z-DEVD-FMK abolishes the labeling of active caspases by biotinylated probes. nih.govacs.org
Optimization of Inhibitor Concentration and Incubation Conditions
The effectiveness and specificity of this compound are dependent on optimal concentration and incubation conditions.
Inhibitor Concentration: The concentration of this compound must be carefully optimized. It needs to be high enough to label the majority of active caspase molecules but not so high as to cause non-specific binding or off-target effects. Concentration ranges reported in the literature vary depending on the application, from 10 µM to 100 µM for labeling in cell lysates or intact cells. nih.govresearchgate.netresearchgate.net Titration experiments are recommended to determine the optimal concentration for a specific cell type and experimental setup. For instance, in one study, Jurkat T cells were incubated with 10 µM biotin-VAD-fmk for 15 minutes to label active caspases. nih.gov Another study used 20 µM this compound for 10 minutes at 37°C. mdpi.com
Incubation Conditions: Both incubation time and temperature are critical variables.
Time: The incubation time should be sufficient for the inhibitor to permeate the cells (if used in vivo) and react with the target enzyme. Short incubation times (e.g., 15-60 minutes) are often used to capture a snapshot of caspase activity at a specific point in an apoptotic process. nih.govresearchgate.net Prolonged incubation could lead to secondary effects or degradation of the probe or target.
Temperature: Incubations are typically performed at 30°C or 37°C to ensure optimal enzyme activity and reaction kinetics. mdpi.comresearchgate.net
Optimization involves balancing these factors to achieve maximal specific labeling with minimal background. For example, a study might test a matrix of different concentrations (e.g., 5, 10, 20, 50 µM) and incubation times (e.g., 15, 30, 60, 120 min) to identify the conditions that yield the strongest specific signal, as validated by competitive inhibition controls.
Addressing Methyl Ester Hydrolysis in Experimental Setup
The chemical compound this compound is a synthetic, irreversible inhibitor of caspase-3 and related caspases. Its design incorporates a methyl ester group to enhance its ability to permeate cell membranes. This esterification of the aspartic acid and glutamic acid residues renders the peptide more hydrophobic. However, for the inhibitor to effectively bind to the active site of the caspase enzyme, this methyl ester group must be hydrolyzed to its free carboxylate form. This section details the methodological considerations for managing this critical hydrolysis step in various experimental frameworks.
The Role and Necessity of Methyl Ester Hydrolysis
The presence of methyl esters on the side chains of this compound serves as a common "prodrug" strategy for peptide-based inhibitors. nih.gov The esterified compound exhibits increased cell permeability, allowing it to reach its intracellular target. creative-enzymes.combdbiosciences.com Once inside the cell, endogenous esterase enzymes are expected to cleave the methyl ester, unmasking the negatively charged carboxylate group. nih.gov This free carboxylate is crucial for optimal binding and recognition by the caspase enzyme. nih.gov
However, the reliance on enzymatic hydrolysis introduces variability depending on the experimental system. The levels of intracellular esterase activity can differ significantly among various cell types, potentially affecting the rate and extent of inhibitor activation. nih.goviiarjournals.org Furthermore, in cell-free systems using purified enzymes, the absence of these esterases means the inhibitor will remain in its less active, esterified form unless specific measures are taken. kamiyabiomedical.combio-rad.com
Methodological Approaches in Different Experimental Systems
The appropriate handling of this compound is contingent on the experimental context, primarily whether the assay is cell-based or utilizes purified enzymes.
In Vitro Assays with Purified Enzymes:
When working with purified or recombinant caspases in a cell-free environment, there is a lack of the endogenous esterases required for the hydrolysis of the methyl ester. kamiyabiomedical.combio-rad.com Consequently, the inhibitor may exhibit a reduced reaction rate with the enzyme. bio-rad.com To address this, it is recommended to pre-treat the inhibitor with an esterase to convert it to its active, free-acid form. creative-enzymes.comkamiyabiomedical.combio-rad.com
A general protocol for this pre-treatment is as follows:
Prepare a stock solution of this compound, typically in DMSO. kamiyabiomedical.com
Dilute the stock solution (e.g., 10-fold) into a suitable buffer, such as 10 mM borate (B1201080) buffer at pH 8.0. bio-rad.com
Add esterase (e.g., carboxylic acid ester hydrolase) to the diluted inhibitor. bio-rad.com
Incubate the mixture for a defined period, for example, 15 minutes on ice, to allow for the hydrolysis of the ester groups. bio-rad.com
The now-activated inhibitor can be further diluted into the final reaction mixture containing the purified caspase. bio-rad.com
Cell-Based Assays:
In experiments involving cell lysates or intact cells, intracellular esterases are generally presumed to hydrolyze the methyl ester of this compound. nih.gov The efficiency of this conversion, however, can be a variable. Some studies have noted that certain cell lines may possess low esterase activity, which could impact the efficacy of the inhibitor. iiarjournals.org
Interestingly, some research challenges the universal necessity of O-methylation for all peptide-based inhibitors. It has been observed that in some cellular viability assays, non-methylated compounds performed better than their per-methylated counterparts, suggesting that adequate cell permeability can sometimes be achieved without esterification, thereby bypassing the reliance on intracellular hydrolysis. nih.gov
Considerations for Spontaneous Hydrolysis and Compound Stability
Key Stability and Handling Parameters:
Stock Solutions: this compound is typically dissolved in an organic solvent like DMSO for storage. creative-enzymes.combpsbioscience.com These stock solutions are stable for extended periods when stored at low temperatures, such as -20°C or -80°C. kamiyabiomedical.combpsbioscience.comcaymanchem.commedchemexpress.com It is advisable to prepare and store the inhibitor in small aliquots to avoid multiple freeze-thaw cycles. bdbiosciences.com
Working Solutions: For in vivo or in vitro experiments, it is often recommended to prepare fresh working solutions from the stock on the day of use. medchemexpress.com
Buffer pH: The pH of the experimental buffer can influence the stability of the methyl ester. For instance, studies on other amino acid methyl esters show that the rate of hydrolysis can increase with pH. rsc.org Researchers should be mindful of the buffer conditions and the duration of the experiment, as prolonged incubation in aqueous solutions may lead to gradual, spontaneous hydrolysis.
The following table summarizes the key factors influencing methyl ester hydrolysis and the recommended experimental approaches.
| Experimental System | Primary Hydrolysis Mechanism | Methodological Consideration |
| In Vitro (Purified Enzyme) | Enzymatic (Exogenous) | Pre-treatment with esterase is required to generate the active free carboxyl groups. kamiyabiomedical.combio-rad.com |
| Cell-Based (Lysates/Intact Cells) | Enzymatic (Endogenous) | Relies on intracellular esterase activity, which can vary between cell types. nih.goviiarjournals.org |
| Aqueous Buffers | Spontaneous (Non-enzymatic) | Hydrolysis can occur over time, influenced by pH and temperature. acs.orgresearchgate.netrsc.org |
Future Research Directions and Translational Perspectives
Development of Next-Generation DEVD-Based Probes with Enhanced Specificity and Bioavailability
The experience gained from first-generation probes, including Biotin-DEVD-FMK, has highlighted challenges such as suboptimal selectivity, which has spurred the development of more advanced tools. nih.gov Future research is focused on creating next-generation probes with superior performance for both in vitro and potential in vivo imaging applications.
Key strategies include:
Modification of the Recognition Sequence: To overcome selectivity issues, new probes are being designed with alternative peptide sequences. For example, the Ac-DW3-KE and Ac-ATS010-KE sequences have been explored to create probes with higher selectivity for caspase-3 over other caspases like caspase-6 and caspase-7. nih.gov
Advanced Fluorophores and Reporter Tags: The field is moving beyond traditional fluorophores. Innovations include the development of probes based on aggregation-induced emission (AIE), which become highly fluorescent in an aggregated state, offering high signal-to-noise ratios. mdpi.com The design of probes with near-infrared (NIR) II fluorescence is also a priority, as longer wavelengths are essential for deeper tissue penetration in potential in vivo imaging. rsc.org
Bioorthogonal Activation: A promising approach involves creating "pro-probes" that are activated only in specific cellular environments through bioorthogonal reactions, such as Staudinger ligation. rsc.org This strategy enhances specificity by ensuring the probe only becomes active and detectable at its intended site of action. rsc.org
These advancements aim to produce probes with faster binding kinetics, improved target selectivity, and better suitability for demanding applications like Positron Emission Tomography (PET) imaging of apoptosis. nih.gov
Elucidation of Unconventional Protease Functions through this compound Application
A significant contribution of this compound has been the identification of proteases other than canonical caspases that exhibit DEVD-cleaving activity. This is particularly evident in the field of plant biology, where true caspase orthologs are absent. researchgate.net The application of this probe has been instrumental in uncovering these unconventional functions.
Cathepsin B as a Caspase-Like Protease: In various plant studies, this compound has been used to label and pull-down cathepsin B, demonstrating that this cysteine protease possesses significant caspase-3-like activity. frontiersin.orgresearchsquare.com This finding was crucial for understanding programmed cell death (PCD) in response to stresses like freezing, where cathepsin B was identified as the major caspase-3-like protease involved. researchsquare.com
Proteasome Subunit Involvement: Pull-down experiments using this compound followed by immunoblotting led to the discovery that the 20S proteasome β subunit 1 (PBA1) is also responsible for DEVDase activity in plants. frontiersin.orgbham.ac.uknih.gov This revealed a previously unknown role for the proteasome in executing cell death pathways.
Mitochondrial Caspase Activity: In mammalian cells, in situ caspase trapping with biotinylated DEVD-FMK has been used to demonstrate the presence of active, full-length caspase-3 and caspase-7 within mitochondria, providing insight into the subcellular localization of protease activity during specific cellular processes. mdpi.com
The use of this compound has fundamentally shifted the understanding of "caspase-like" activity, showing it is not exclusive to caspases and involves a broader range of proteases, as detailed in the table below.
| Unconventional Protease Identified | Organism/System | Biological Context | Reference |
|---|---|---|---|
| Cathepsin B | Arabidopsis thaliana (Plant) | Programmed cell death (PCD) induced by UV treatment, freezing stress, and endoplasmic reticulum (ER) stress. researchsquare.comresearchgate.netresearchgate.net | researchsquare.comresearchgate.netresearchgate.net |
| Proteasome β subunit 1 (PBA1) | Arabidopsis thaliana (Plant) | PCD in response to avirulent bacterial pathogens and ER stress. nih.govresearchgate.net | nih.govresearchgate.net |
| Serine Proteases (unspecified) | Chick Embryo | Apoptotic response to spinal cord injury. ucl.ac.uk | ucl.ac.uk |
Integration with High-Throughput Screening and Systems Biology Approaches
This compound and similar probes are valuable tools for integration into larger-scale research methodologies like high-throughput screening (HTS) and systems biology.
In HTS, probes like this compound can serve as critical validation tools. researchgate.net For instance, after a screen identifies small molecules that appear to induce apoptosis, the probe can be used to confirm whether the mechanism involves the activation of DEVD-cleaving proteases. researchgate.netescholarship.org
Advancements in In Situ and Ex Vivo Detection Methodologies
The application of this compound has evolved alongside detection technologies, enabling more precise localization and quantification of protease activity both within and outside of living organisms.
Ex Vivo Activity Labeling: A common and powerful method involves incubating total protein extracts from tissues (e.g., plant leaves) or cells with this compound. researchsquare.comresearchgate.net The biotin-labeled active proteases are then separated by SDS-PAGE and visualized by immunoblotting with streptavidin-HRP. researchsquare.comresearchgate.netresearchgate.net This technique allows researchers to identify the specific forms (e.g., precursor vs. mature) of an active protease. researchsquare.com
In Situ Trapping and Imaging: In this approach, whole cell lysates are treated with the probe to trap active enzymes from their native environment. mdpi.com When the biotin (B1667282) tag is replaced with a fluorophore (e.g., FAM-DEVD-FMK), the probe can be used for direct visualization of protease activity within cells using fluorescence microscopy or for quantification in specific organelles using flow cytometry. mdpi.com This has been successfully used to show caspase activity localized to the mitochondria. mdpi.com
These methodologies provide spatiotemporal information about protease activation, which is critical for understanding their function in complex biological processes.
| Methodology | Description | Application Example | Reference |
|---|---|---|---|
| Ex Vivo Activity Labeling | Total protein extracts are incubated with this compound, followed by SDS-PAGE and streptavidin blotting. | Identifying active forms of cathepsin B in freeze-stressed Arabidopsis leaves. researchsquare.com | researchsquare.com |
| In Situ Caspase Trapping | Cell lysates are incubated with this compound to capture active caspases, followed by identification via immunoblotting. | Detecting active full-length caspase-3 and caspase-7 in human monocyte lysates. mdpi.com | mdpi.com |
| In Situ Fluorescence Imaging | Cells are treated with a fluorescent version of the probe (e.g., FAM-DEVD-FMK) and analyzed by microscopy. | Visualizing caspase-3/-7 activity within the mitochondria of human monocytes. mdpi.com | mdpi.com |
| Organotypic Slice Culture Labeling | Tissue slices cultured ex vivo are treated with the probe to assess protease activity in a tissue context. | Investigating protease activity in response to injury in chick spinal cord cultures. ucl.ac.uk | ucl.ac.uk |
Potential for Mechanistic Insights into Disease Pathogenesis (Purely Academic Focus)
From a purely academic standpoint, this compound remains a powerful tool for dissecting the fundamental mechanisms of diseases characterized by apoptosis. Its ability to irreversibly bind to active DEVD-ases allows researchers to identify and quantify the key executioner enzymes in a given pathological process.
For example, in plant biology, which serves as a model for fundamental cell processes, this probe has been essential for understanding how organisms respond to environmental stress. It was used to show that during endoplasmic reticulum (ER) stress, cathepsin B acts as a positive regulator of programmed cell death, while the proteasome subunit PBA1 acts as a negative regulator. researchgate.net This discovery of antagonistic roles for two different proteases with the same substrate specificity provides deep mechanistic insight into how a cell fine-tunes its life-or-death decisions. Similarly, research on chick spinal cord injury has used this compound to probe the role of caspases in the apoptotic response, contributing to the academic understanding of why regenerative capacity is lost during development. ucl.ac.uk These studies, while not immediately translational, build the foundational knowledge of disease pathogenesis that is essential for future therapeutic development.
Q & A
Q. What are the key considerations for incorporating Biotin-DEVD-FMK into apoptosis assay protocols to ensure specificity and reproducibility?
- Methodological Answer : To ensure specificity, use positive controls (e.g., staurosporine-induced apoptosis) and negative controls (e.g., caspase-3-deficient cell lines) to validate this compound's activity. Reproducibility requires standardized protocols for cell treatment duration (e.g., 4–6 hours post-treatment) and concentration ranges (typically 10–50 µM, cell-type-dependent). Confirm caspase-3 inhibition via Western blot for cleaved PARP or fluorometric caspase-3 activity assays. Document reagent batch numbers and storage conditions (−20°C in anhydrous DMSO) to minimize variability .
Q. How should researchers control for potential off-target effects when using this compound in caspase inhibition studies?
- Methodological Answer : Employ parallel experiments with non-biotinylated DEVD-FMK to distinguish effects caused by the biotin tag. Use pan-caspase inhibitors (e.g., Z-VAD-FMK) as comparators to assess cross-reactivity with caspases-6, -7, or -7. Validate results with siRNA-mediated caspase-3 knockdown models. Include vehicle controls (DMSO-only) to rule out solvent-induced cytotoxicity .
Q. What methodological steps are critical for validating the efficacy of this compound in different cellular models?
- Methodological Answer : Perform dose-response curves across cell lines (e.g., HeLa, Jurkat, primary hepatocytes) to establish IC₅₀ values. Use flow cytometry with Annexin V/propidium iodide to quantify apoptosis suppression. Cross-validate with fluorescent substrates (e.g., Ac-DEVD-AMC) to measure residual caspase-3 activity. Report cell viability metrics (e.g., MTT assays) to confirm inhibitor specificity over general cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in caspase-3 activation data when using this compound across varied experimental conditions?
- Methodological Answer : Systematically test variables such as cell confluency, serum starvation, and incubation time. For example, prolonged this compound exposure (>12 hours) may induce off-target effects in senescent cells. Use multiplex assays (e.g., Luminex-based cytokine profiling) to identify confounding inflammatory pathways. Employ kinetic modeling to differentiate caspase-3 inhibition efficiency from compensatory caspase activation (e.g., caspase-7). Replicate findings in 3D culture systems or patient-derived organoids to assess physiological relevance .
Q. What strategies mitigate biotin interference in detection systems when utilizing this compound in multiplex apoptosis assays?
- Methodological Answer : Pre-block streptavidin-based detection reagents (e.g., HRP-conjugated streptavidin) with excess free biotin (100 µg/mL, 30 minutes) to saturate non-specific binding sites. Use alternative tags (e.g., FITC-labeled DEVD-FMK) in parallel experiments. For flow cytometry, employ biotin-free secondary antibodies validated for apoptosis markers (e.g., cleaved caspase-3). Validate assays with biotin-spiked controls to quantify interference thresholds .
Q. What optimization approaches are recommended for combining this compound with other apoptosis markers (e.g., Annexin V, TUNEL) in complex experimental setups?
- Methodological Answer : Design sequential staining protocols to avoid steric hindrance. For example, perform TUNEL staining first, followed by this compound labeling with streptavidin-647. Use spectral flow cytometry to resolve overlapping emission spectra. For microscopy, apply quenchers (e.g., Sudan Black B) to reduce autofluorescence in fixed cells. Validate co-localization via super-resolution imaging (e.g., STED) and quantify using Manders’ coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
